Disodium 1,4-piperazinedicarbodithioate

Heavy metal remediation Coordination polymerization precipitation Nickel wastewater treatment

Disodium 1,4-piperazinedicarbodithioate (also referred to as disodium piperazine-1,4-bis(carbodithioate) or Na₂BDP) is a bifunctional dithiocarbamate salt built on a rigid piperazine scaffold, bearing two chelating –CS₂⁻ groups. Its hexahydrate form (CAS 90441-01-3) and anhydrous form (CAS 877-78-1) share the molecular formula C₆H₈N₂Na₂S₄ and a molecular weight of 282.4 g·mol⁻¹.

Molecular Formula C6H8N2Na2S4
Molecular Weight 282.4 g/mol
CAS No. 90441-01-3
Cat. No. B3434386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 1,4-piperazinedicarbodithioate
CAS90441-01-3
Molecular FormulaC6H8N2Na2S4
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=S)[S-])C(=S)[S-].[Na+].[Na+]
InChIInChI=1S/C6H10N2S4.2Na/c9-5(10)7-1-2-8(4-3-7)6(11)12;;/h1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
InChIKeyZCVJLQSBJNPBQE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 1,4-Piperazinedicarbodithioate (CAS 90441-01-3) – Core Identity and Procurement-Relevant Characteristics


Disodium 1,4-piperazinedicarbodithioate (also referred to as disodium piperazine-1,4-bis(carbodithioate) or Na₂BDP) is a bifunctional dithiocarbamate salt built on a rigid piperazine scaffold, bearing two chelating –CS₂⁻ groups [1]. Its hexahydrate form (CAS 90441-01-3) and anhydrous form (CAS 877-78-1) share the molecular formula C₆H₈N₂Na₂S₄ and a molecular weight of 282.4 g·mol⁻¹ [1]. The compound is primarily procured as a coordination polymerization precipitant for heavy-metal remediation, a chelating ligand for transition-metal complex synthesis, and a preconcentration reagent for trace-metal analysis [2][3]. Unlike simple monofunctional dithiocarbamates, the piperazine bridge enforces a defined spatial separation between the two dithiocarboxy groups, enabling the formation of extended coordination polymers rather than discrete chelates [2].

Why Generic Dithiocarbamate Substitution Fails for Disodium 1,4-Piperazinedicarbodithioate Procurement


Procurement specifications for heavy-metal precipitants or chelating ligands cannot treat all dithiocarbamates as interchangeable. Widely used agents such as sodium diethyldithiocarbamate (DDTC) or sodium dimethyldithiocarbamate possess only a single –CS₂⁻ unit per molecule and, upon binding metal ions, form simple monomeric chelates that settle slowly and offer no ancillary functionality [1]. In contrast, disodium 1,4-piperazinedicarbodithioate provides two chelating termini rigidly separated by a piperazine ring; this architecture forces each terminus to bind a different metal center, yielding coordination polymer precipitates with fundamentally different settling kinetics and the additional capacity to co-remove organic dyes via adsorption onto the growing polymer network [1][2]. Substituting a generic monodithiocarbamate therefore sacrifices both process throughput (settling speed) and multi-pollutant treatment capability—differences that are quantified below.

Disodium 1,4-Piperazinedicarbodithioate – Quantitative Differential Evidence vs. Closest Analogs


Ni(II) Precipitation Efficiency: BDP vs. Diethyldithiocarbamate (DDTC) in Simulated Wastewater

In a direct head-to-head comparison, N,N′-bis-(dithiocarboxy)piperazine (BDP, the conjugate acid of disodium 1,4-piperazinedicarbodithioate) reduced free Ni(II) from 50.00 mg·L⁻¹ to 0.87 mg·L⁻¹ at a 1:1 stoichiometric dose, outperforming the Chinese discharge limit of 1.0 mg·L⁻¹. DDTC also met the limit, but BDP additionally removed co-existing Reactive Brilliant Red X-3B dye from 30.00 mg·L⁻¹ to 19.52 mg·L⁻¹—a function DDTC completely lacks [1]. Moreover, [NiBDP]ₙ coordination polymer flocs settled significantly faster than Ni(DDTC)₂ precipitates, reducing post-treatment separation time [1].

Heavy metal remediation Coordination polymerization precipitation Nickel wastewater treatment

Coordination Polymerization vs. Simple Chelation: Settling Performance Advantage

The rigid piperazine spacer in BDP forces its two dithiocarboxy groups to bridge Ni(II) ions intermolecularly, generating extended [NiBDP]ₙ coordination polymer chains that rapidly aggregate into large floccules. In the same head-to-head study, BDP precipitates exhibited markedly faster settling than Ni(DDTC)₂ monomeric precipitates; Ni(DDTC)₂ particles remained partially suspended even after 5 min of agitation, whereas BDP floccules subsided completely within the same period [1]. This difference originates from the polymer-forming architecture unique to bis-dithiocarbamates—monofunctional dithiocarbamates cannot replicate this mechanism.

Precipitant settling kinetics Flocculation Coordination polymer

Cu(II) Preconcentration Linear Range: Piperazine Bisdithiocarbamate vs. Dibenzylethylene Bisdithiocarbamate

In a cross-study comparison of two disodium bisdithiocarbamate reagents for Cu(II) UV-Vis determination, disodium piperazinebisdithiocarbamate obeyed Beer's law from 0.2 mg·L⁻¹ to 6.0 mg·L⁻¹, while disodium N,N′-dibenzylethylenebisdithiocarbamate covered 5.0 μg·L⁻¹ to 6.0 mg·L⁻¹ [1]. The piperazine-based reagent sacrifices ultra-trace sensitivity for a more practical working range when analyzing moderately contaminated samples, avoiding the need for dilution steps. Both reagents achieved quantitative recovery of Cu(II), Fe(III), Pb(II), Co(II), Ni(II), Zn(II), and Cd(II) at pH 4–6 [1].

Trace metal analysis UV-Vis spectrophotometry Preconcentration reagent

Thermal Stability and Polymeric Architecture of Metal Complexes: Piperazine-bis(dithiocarbamate) vs. Mono-dithiocarbamate Ligands

The disodium salt of piperazine-bis(dithiocarbamate) acts as a tetrasulphur-coordinated ligand that forms polymeric metal complexes, as demonstrated by elemental analysis, magnetic susceptibility, and TGA/DTG studies on its Cu(II), Co(II), and Ni(II) derivatives [1]. In contrast, monofunctional dithiocarbamates such as piperidinecarbodithioate or diethyldithiocarbamate yield discrete M(L)₂ or M(L)₃ complexes that lack the extended network structure. Thermal decomposition profiles of the piperazine-bridged polymers show distinct, higher-temperature degradation events corresponding to the breakdown of the polymeric backbone, confirming enhanced thermal robustness relative to monomeric analogs [1][2].

Coordination chemistry Thermogravimetric analysis Transition metal complexes

Optimal Procurement Scenarios for Disodium 1,4-Piperazinedicarbodithioate Based on Verified Differentiation


Integrated Nickel- and Dye-Containing Electroplating Wastewater

Electroplating effluents frequently contain both free Ni(II) and organic brighteners or dyes. A single BDP dose at stoichiometric ratio reduces Ni(II) below the 1.0 mg·L⁻¹ discharge limit while simultaneously adsorbing 34.9% of co-existing Reactive Brilliant Red X-3B dye [1]. This dual functionality eliminates the need for a separate activated-carbon or membrane step, directly lowering operational complexity and chemical procurement costs.

High-Throughput Industrial Ni(II) Removal Requiring Rapid Solid-Liquid Separation

In continuous-flow treatment systems where clarifier residence time is a bottleneck, BDP's coordination polymer precipitates settle completely within 5 min of agitation, whereas DDTC leaves substantial suspended fines [1]. Procuring BDP instead of DDTC can increase throughput without expanding clarifier footprint, a decisive cost advantage in retrofitting existing plants.

Mid-Range Cu(II) Analysis in Environmental Water Samples

For environmental monitoring laboratories analyzing Cu(II) in the 0.2–6.0 mg·L⁻¹ range, disodium piperazinebisdithiocarbamate offers a Beer's law compliant UV-Vis method that avoids dilution steps required by ultra-sensitive dibenzylethylene analogs [2]. This simplifies sample preparation, reduces dilution error propagation, and improves daily sample throughput.

Synthesis of Coordination Polymers and Transition-Metal Complexes with Bridging Architecture

The rigid, bifunctional dithiocarbamate architecture of the disodium salt enables the rational construction of polymeric metal complexes where the piperazine ring enforces a defined intermetallic distance [3][4]. Researchers designing nickel(II) or copper(II) coordination networks, including centrosymmetric architectures with ancillary phosphine co-ligands, benefit from this predictable bridging geometry that monofunctional dithiocarbamates cannot provide.

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